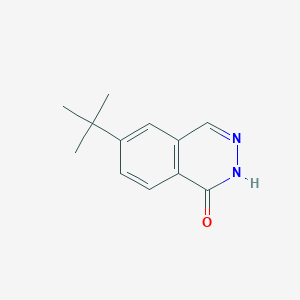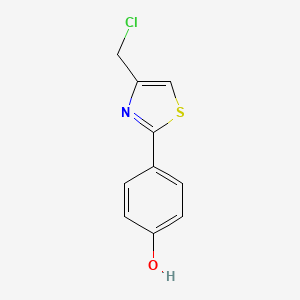
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL: is an organic compound that features a thiazole ring substituted with a chloromethyl group and a phenol group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL typically involves the chloromethylation of a thiazole derivative. One common method includes the reaction of 2-aminothiazole with paraformaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then reacted with phenol under basic conditions to yield the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as zinc iodide can be employed to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Various substituted thiazole derivatives.
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole compounds.
科学研究应用
Chemistry:
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts in organic reactions and as building blocks in polymer chemistry.
Biology and Medicine:
In medicinal chemistry, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. The thiazole ring is known for its biological activity, and the presence of the phenol group enhances its potential as a pharmacophore.
Industry:
The compound is used in the development of new materials, including polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The biological activity of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.
相似化合物的比较
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
2-(Chloromethyl)-1,3-thiazole: Lacks the phenol group, making it less versatile in terms of chemical reactivity.
4-(Chloromethyl)thiazole: A simpler structure with only the thiazole ring and chloromethyl group.
Uniqueness:
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is unique due to the presence of both the phenol and thiazole groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H8ClNOS |
|---|---|
分子量 |
225.70 g/mol |
IUPAC 名称 |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H8ClNOS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5H2 |
InChI 键 |
VYYJVIFTHUOUGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)
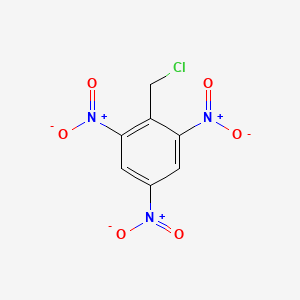
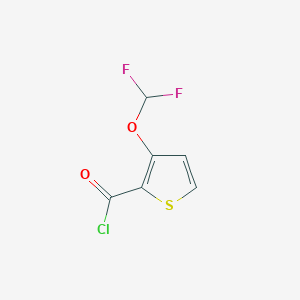
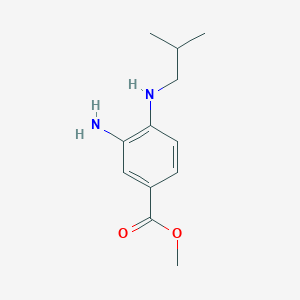
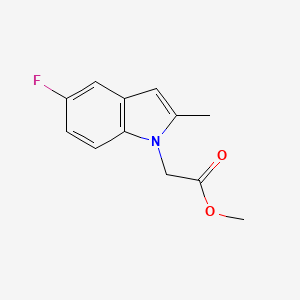
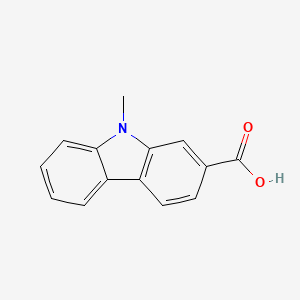
![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
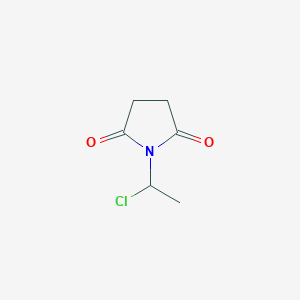
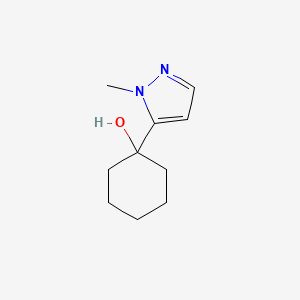
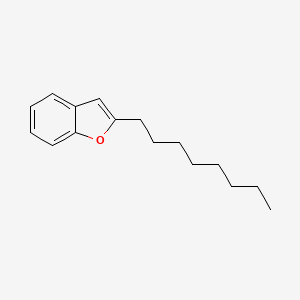
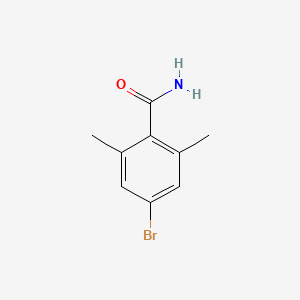

![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)
